N-(2-methoxybenzyl)glycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-8(9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWRFKISPFGGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Methoxybenzyl Glycine and Its Analogues
Direct Synthesis Strategies
Direct methods for synthesizing N-(2-methoxybenzyl)glycine primarily involve forming the N-benzyl bond through condensation reactions, nucleophilic substitutions, or specialized organometallic approaches.
Condensation Reactions for N-Alkylation of Glycine (B1666218)
Condensation reactions, particularly reductive amination, represent one of the most effective and widely used pathways for the N-alkylation of glycine and its esters. This approach involves the reaction of an amine (glycine) with a carbonyl compound (2-methoxybenzaldehyde), which proceeds through a two-step mechanism: the initial formation of a Schiff base (imine) intermediate, followed by its reduction to the target secondary amine.
The fundamental reaction involves condensing glycine with 2-methoxybenzaldehyde (B41997). The resulting imine is then reduced in situ. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their selectivity for reducing protonated imines over the starting aldehyde. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, is another effective reduction method.
An alternative condensation strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This process allows for the direct N-alkylation of unprotected amino acids, like glycine, with an alcohol, such as 2-methoxybenzyl alcohol. nih.gov This method is catalyzed by transition metal complexes (e.g., ruthenium or iridium) and is highly atom-economical, producing water as the sole byproduct. nih.gov The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to the corresponding aldehyde. This aldehyde then condenses with the amino acid to form an imine, which is subsequently reduced by the "borrowed" hydrogen held by the catalyst.
Table 1: Comparison of Condensation Reaction Conditions for N-Alkylation of Glycine Analogues
| Carbonyl/Alcohol Source | Amine Source | Reducing Agent / Catalyst | Typical Solvent |
|---|---|---|---|
| 2-Methoxybenzaldehyde | Glycine | Sodium Cyanoborohydride | Methanol |
| 4-Methoxybenzaldehyde | Glycine Ester | Sodium Cyanoborohydride | Dichloromethane (B109758) |
| 2-Methoxybenzyl alcohol | Glycine | Ruthenium Complex | Water / t-Amyl alcohol |
| 2,4-Dimethoxybenzaldehyde | Glycine | H₂ / Palladium on Carbon | Methanol |
Nucleophilic Substitution Routes
Nucleophilic substitution provides a classical and direct route for forming the N-C bond. In this approach, the amino group of glycine, acting as a nucleophile, attacks an electrophilic benzyl (B1604629) carbon. The most common electrophile for this purpose is a 2-methoxybenzyl halide, typically 2-methoxybenzyl chloride or bromide.
The reaction is generally performed under basic conditions. A base, such as sodium hydroxide, potassium carbonate, or a tertiary amine like triethylamine, is required to deprotonate the amino group of glycine, thereby increasing its nucleophilicity. thermofisher.com This allows the nitrogen to effectively displace the halide leaving group from the benzyl substrate in a typical S_N2 reaction. The use of glycine esters (e.g., glycine ethyl ester) is often preferred as it improves solubility in organic solvents and can prevent side reactions involving the carboxylic acid group. After the N-alkylation step, the ester can be hydrolyzed to yield the desired this compound.
Another, more complex, nucleophilic substitution method is the Gabriel synthesis. This multi-step sequence begins with the alkylation of potassium phthalimide with chloroacetic acid. The resulting N-(carboxymethyl)phthalimide intermediate is then hydrolyzed, often using hydrazine, to release the free glycine. To synthesize N-substituted analogues via this route, the protocol is modified to introduce the benzyl group during the process. thermofisher.com
Zinc-Mediated Addition Approaches
Zinc-mediated reactions offer alternative pathways for C-N bond formation, often involving organozinc intermediates. The aza-Reformatsky reaction is a relevant example, providing a powerful method for preparing β-amino esters. beilstein-journals.org In the context of synthesizing the target compound, this would involve the zinc-mediated addition of an ester enolate to an imine.
The key steps of an aza-Reformatsky type synthesis would be:
Imine Formation : Condensation of an amine (e.g., 2-methoxybenzylamine) with an α-keto ester or glyoxylate ester to form the corresponding imine.
Reformatsky Reagent Formation : Treatment of an α-halo ester with activated zinc dust to generate a zinc enolate, known as the Reformatsky reagent. thermofisher.comwikipedia.org
Nucleophilic Addition : The zinc enolate then adds to the imine, forming the carbon-nitrogen and carbon-carbon bonds necessary to construct the amino acid backbone. beilstein-journals.org
More recent developments include multicomponent reactions, such as zinc-mediated carbonyl alkylative amination. nih.govacs.org This strategy can couple an aldehyde, an amine, and an alkyl halide in a single step, providing a convergent and efficient route to complex amines. nih.gov While not commonly reported for this compound specifically, the principles of these zinc-mediated additions represent a viable, though less conventional, synthetic approach.
Synthesis of this compound Esters and Amides
Once this compound is synthesized, its carboxylic acid functional group can be readily converted into esters and amides. These derivatives are crucial intermediates, particularly in peptide synthesis where the carboxylic acid must be activated to form a peptide (amide) bond.
Esterification Protocols
Esterification of this compound is a standard transformation used to protect the carboxyl group or to modify the compound's solubility and reactivity. The most common method is Fischer-Hepp esterification, which involves heating the N-alkylated amino acid in an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and excess alcohol is typically used to drive it towards the ester product.
Alternatively, for more sensitive substrates or milder conditions, the carboxylic acid can first be converted to a more reactive species. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into an acyl chloride. This highly electrophilic intermediate reacts rapidly and irreversibly with an alcohol to form the corresponding ester.
Amidation Techniques
The formation of an amide bond from the carboxylic acid of this compound is a cornerstone of its application in building larger molecules, such as peptides or other biologically active compounds. This transformation requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by an amine.
Modern peptide chemistry relies on a host of specialized coupling reagents that facilitate this process efficiently and with minimal side reactions, particularly suppression of racemization at the α-carbon. These reagents convert the carboxylic acid into a highly reactive activated intermediate (such as an active ester or a symmetric anhydride), which is then readily attacked by the amino group of another molecule.
Common classes of coupling reagents include:
Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). These are often used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce racemization.
Phosphonium Salts : Such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
Aminium/Uronium Salts : Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are among the most effective and rapid coupling reagents available. organic-chemistry.org
The general procedure involves dissolving this compound, the desired amine, the coupling reagent, and a non-nucleophilic base (like N,N-diisopropylethylamine, DIPEA) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Abbreviation | Key Features |
|---|---|---|---|
| Carbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC | Cost-effective; produces insoluble urea byproduct. |
| Carbodiimide | EDC Hydrochloride | EDC | Water-soluble urea byproduct, easy removal. |
| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency, low racemization. |
| Aminium Salt | HATU | HATU | Very fast coupling rates, highly effective for hindered couplings. |
Protecting Group Chemistry in this compound Synthesis
Protecting groups are fundamental tools in the multi-step synthesis of complex molecules, preventing unwanted side reactions of sensitive functional groups. In the context of this compound synthesis, the strategic use of protecting groups is crucial for achieving desired transformations and ensuring high yields.
Utilization of Methoxybenzyl Moieties as Protecting Groups
Methoxy-substituted benzyl groups are widely employed as protecting groups for amines, alcohols, and other functional groups due to their relative stability and the various methods available for their cleavage. While the para-methoxybenzyl (PMB) group is the most common, the ortho- and di-methoxybenzyl analogues also find application, with their electronic properties influencing their lability.
The 2-methoxybenzyl group, in particular, can be introduced to the nitrogen atom of glycine through several methods. A common approach is the reductive amination of glyoxylic acid with 2-methoxybenzylamine. This reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to yield this compound. Another established method is the nucleophilic substitution of a haloacetic acid derivative with 2-methoxybenzylamine.
The stability of the N-(2-methoxybenzyl) group is comparable to the more frequently used PMB group, offering robust protection under a range of reaction conditions, including those involving basic and nucleophilic reagents. However, the presence of the methoxy (B1213986) group at the ortho position can influence the conformational properties of the molecule and may affect the reactivity of adjacent functional groups.
Selective Deprotection Strategies
Oxidative cleavage is a common and efficient method for the deprotection of methoxybenzyl amines. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (CAN) can selectively remove the methoxybenzyl group under mild conditions. The electron-donating nature of the methoxy group facilitates the formation of a stabilized carbocation intermediate upon oxidation, leading to facile cleavage.
Strong acidic conditions can also be employed for the deprotection of N-methoxybenzyl groups. Trifluoroacetic acid (TFA), often in the presence of a scavenger such as triethylsilane or anisole, is effective in cleaving the benzyl-nitrogen bond. The specific conditions, including temperature and reaction time, need to be carefully optimized to avoid side reactions and ensure complete removal of the protecting group.
Hydrogenolysis, involving catalytic hydrogenation with a palladium catalyst, is another viable method for the removal of benzyl-type protecting groups. This method is particularly mild and is compatible with a wide range of functional groups.
| Deprotection Reagent | Typical Conditions | Substrate Compatibility |
| DDQ | CH₂Cl₂/H₂O, room temperature | Sensitive to other electron-rich aromatic groups |
| CAN | CH₃CN/H₂O, 0 °C to room temperature | Can oxidize other sensitive functional groups |
| TFA | CH₂Cl₂, with scavenger, room temperature | Not suitable for acid-labile protecting groups |
| H₂/Pd-C | MeOH or EtOH, atmospheric pressure | Not compatible with reducible functional groups |
Fmoc-Protected Derivatives Synthesis
In solid-phase peptide synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids. The synthesis of Fmoc-N-(2-methoxybenzyl)glycine allows for its incorporation into peptide chains using standard Fmoc-based SPPS protocols.
The synthesis of Fmoc-N-(2-methoxybenzyl)glycine typically involves the reaction of this compound with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), in a suitable solvent system like a mixture of dioxane and water. The reaction proceeds via nucleophilic attack of the secondary amine of this compound on the carbonyl carbon of the Fmoc reagent.
The resulting Fmoc-N-(2-methoxybenzyl)glycine is a stable, crystalline solid that can be purified by recrystallization or chromatography. Its structure and purity are confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for the synthesis of α-amino acid derivatives is a major focus of modern organic chemistry, driven by the importance of chiral molecules in biology and medicine.
Asymmetric Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of organic molecules. Chiral small organic molecules are used to catalyze reactions, offering an alternative to traditional metal-based catalysts.
Azomethine ylides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to generate five-membered nitrogen-containing heterocycles, such as pyrrolidines. wikipedia.org The generation of azomethine ylides from N-substituted glycine derivatives, including this compound, can be achieved through the condensation with an aldehyde, followed by deprotonation.
In the context of asymmetric synthesis, chiral organocatalysts can be employed to control the stereochemical outcome of the cycloaddition reaction. Chiral Brønsted acids or Lewis bases can activate the reactants and create a chiral environment, leading to the preferential formation of one enantiomer of the cycloadduct.
For instance, the reaction of an imine derived from this compound ester and an aldehyde can be catalyzed by a chiral phosphoric acid. The catalyst protonates the imine, forming a chiral ion pair and directing the subsequent cycloaddition with a dipolarophile, such as an α,β-unsaturated aldehyde or ketone, to proceed with high enantioselectivity. The resulting pyrrolidine (B122466) derivatives, bearing a 2-methoxybenzyl group, can be further elaborated into more complex molecular structures.
The field of asymmetric organocatalytic cycloadditions of azomethine ylides is an active area of research, and the development of new catalysts and reaction conditions continues to expand the scope and utility of this powerful synthetic methodology.
Chiral Auxiliary-Mediated Syntheses
To achieve stereocontrol in the synthesis of chiral N-substituted glycine analogues, chiral auxiliaries are often employed. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed. For example, a chiral auxiliary can be attached to a glycine enolate equivalent. The subsequent alkylation or amination reaction then proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Common chiral auxiliaries include Evans' oxazolidinones and Schöllkopf's bis-lactim ethers. This methodology is particularly valuable for synthesizing enantiomerically pure α-substituted N-substituted glycines.
Diastereoselective Reactions
Diastereoselective reactions are crucial for creating specific stereoisomers of N-substituted glycines that possess more than one stereocenter. These reactions rely on the existing chirality in a molecule to influence the formation of a new chiral center. For instance, the addition of a nucleophile to the imine derived from a chiral aldehyde and an amine can proceed with high diastereoselectivity. Similarly, in the context of the Petasis reaction, if one of the components (the amine or the aldehyde) is chiral, it can induce diastereoselectivity in the final product. The choice of reactants, catalysts, and reaction conditions is critical for achieving high levels of diastereocontrol.
Interactive Data Table: Comparison of Synthetic Methodologies
| Methodology | Key Reactants | Key Features |
| Mannich Reaction | Amine, Formaldehyde, Carbon Acid | Three-component reaction; forms C-C and C-N bonds. |
| Petasis Reaction | Amine, Aldehyde, Boronic Acid | Multicomponent; mild conditions; good functional group tolerance. |
| Chiral Auxiliary | Substrate + Chiral Auxiliary | Enables asymmetric synthesis; auxiliary is removed post-reaction. |
| Diastereoselective | Chiral Substrate/Reagent | Controls formation of specific stereoisomers. |
Solid-Phase Synthesis Techniques
Solid-phase synthesis has revolutionized the construction of oligomers like peptoids and PNAs by simplifying the purification process and enabling automation. This compound is a valuable monomer in these syntheses.
Peptoids, or N-substituted glycine oligomers, are a class of peptide mimics with significant potential in drug discovery and materials science. The most common method for their synthesis is the "submonomer" approach developed by Zuckermann. This two-step process involves an acylation step followed by a nucleophilic displacement.
First, a bromoacetylated resin is acylated with a primary amine, such as 2-methoxybenzylamine. The resin-bound secondary amine then undergoes nucleophilic displacement with another bromoacetylated monomer in the presence of a base. This cycle is repeated to build the desired peptoid sequence. The use of this compound as a monomer allows for the introduction of this specific side chain, influencing the structure and properties of the resulting peptoid. The solid support facilitates easy removal of excess reagents and byproducts by simple filtration and washing.
Peptide Nucleic Acids (PNAs) are synthetic analogues of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain, often composed of N-(2-aminoethyl)glycine units. Modified glycine monomers, including those with structures related to this compound, can be incorporated into the PNA backbone to modulate its properties. For instance, introducing such monomers can alter the solubility, cell permeability, and binding affinity of the PNA to its target DNA or RNA sequence. The synthesis of these modified PNA oligomers is typically carried out on a solid support using established protocols for peptide synthesis, such as Fmoc or Boc chemistry. The N-substituted glycine monomer is coupled to the growing chain, extending the backbone and introducing the desired functionality.
Chemical Reactivity and Mechanistic Investigations
Electrophilic and Nucleophilic Character of N-(2-Methoxybenzyl)glycine
The reactivity of this compound is distinctly dichotomous, exhibiting both nucleophilic and electrophilic properties depending on the reaction conditions. The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic. The α-carbon can also act as a nucleophile after deprotonation.
Conversely, the α-position of N-aryl glycine (B1666218) derivatives can be converted into an electrophilic center. Through oxidation, an iminium ion intermediate is formed. This electrophilic species is susceptible to attack by various nucleophiles, a reactive mode that is fundamental to cross-dehydrogenative coupling (CDC) reactions. For instance, in photocatalytic processes, the selective oxidation of the N-aryl glycine at the C-2 position generates a highly reactive electrophilic imine, which readily undergoes reactions like Friedel-Crafts alkylation with nucleophiles such as indoles. acs.orgnih.gov This transformation from a nucleophilic precursor to an electrophilic intermediate is a cornerstone of its utility in C-H functionalization.
C-H Functionalization Reactions
Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, and this compound is an excellent substrate for such transformations, particularly at the α-carbon position.
Cross-dehydrogenative coupling (CDC) represents an atom-economical method for forming carbon-carbon and carbon-heteroatom bonds by combining two C-H bonds, typically with the aid of an oxidant. N-aryl glycines are common partners in these reactions. The general mechanism involves the oxidation of the N-aryl glycine to form an electrophilic iminium ion, which is then intercepted by a nucleophile.
Various catalytic systems have been developed to facilitate this transformation. For example, a metal-free, heterogeneous photocatalyst like mesoporous graphitic carbon nitride can mediate the CDC reaction between N-aryl glycine analogues and indoles, yielding indole-decorated glycine derivatives. acs.orgnih.gov Copper salts have also been employed to catalyze the CDC reaction between N-aryl glycine esters and partners like imides or amides, proceeding through a C–H/N–H oxidative cross-coupling under an air atmosphere. thieme-connect.com A practical and environmentally friendly approach utilizes potassium persulfate (K2S2O8) to mediate the oxidative CDC of N-aryl glycine derivatives with olefins, leading to the synthesis of quinoline-2-carboxylates. rsc.org
| Coupling Partner | Catalyst/Mediator | Oxidant | Product Type | Reference |
| Indoles | Mesoporous Graphitic Carbon Nitride | Visible Light/Air | Indole-decorated α-amino acids | acs.org, nih.gov |
| Imides/Amides | Copper(I) chloride (CuCl) | Air | α-Substituted α-amino acid esters | thieme-connect.com |
| Olefins | Potassium persulfate (K2S2O8) | K2S2O8 | Quinolone-2-carboxylates | rsc.org |
| Terminal Alkynes | Copper Catalyst | Molecular Oxygen | Optically active non-natural α-amino acids | nih.gov |
The direct arylation and alkynylation of the α-C(sp³)-H bond in glycine derivatives provide a direct route to valuable α-aryl and α-alkynyl amino acids.
An auto-oxidation promoted sp³ C-H arylation reaction has been described between N-aryl glycine derivatives and electron-rich arenes. nih.gov This method proceeds under mild conditions, requiring only a Brønsted acid and oxygen, and is proposed to involve a radical mechanism. nih.gov Another approach employs cerium(III) catalysis under visible light, which facilitates an aerobic oxidative dehydrogenative coupling between glycine derivatives and electron-rich arenes without an external photosensitizer. rsc.org
For alkynylation, a copper-catalyzed enantioselective cross-coupling of N-aryl glycine esters with terminal alkynes has been developed. nih.gov This aerobic reaction uses molecular oxygen as the terminal oxidant, offering a sustainable method for preparing a diverse array of optically active propargylamines. nih.gov
| Reaction Type | Coupling Partner | Catalyst System | Key Features | Reference |
| Arylation | Electron-rich arenes | Brønsted Acid | Auto-oxidation, uses O2 as oxidant | nih.gov |
| Arylation | Electron-rich arenes | Cerium(III) salt | Visible-light induced, no external photosensitizer | rsc.org |
| Alkynylation | Terminal alkynes | Copper salt / Chiral ligand | Aerobic, enantioselective, uses O2 as oxidant | nih.gov |
Radical Reaction Pathways
In addition to ionic pathways, this compound and related compounds can undergo transformations via radical intermediates. These pathways are often initiated by photoredox catalysis and provide alternative routes for C-H functionalization.
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. researchgate.net In the context of glycine derivatives, this approach is frequently used for α-C(sp³)-H alkylation. nih.gov The general mechanism involves the photocatalyst absorbing light and reaching an excited state. This excited catalyst can then oxidize the N-aryl glycine derivative to form an α-amino radical cation, which upon deprotonation yields a key α-amino radical intermediate. This radical can then couple with another radical partner.
This strategy has been successfully applied to the oxidative C-H alkylation of N-arylated glycine derivatives using 4-alkyl-1,4-dihydropyridines as versatile alkyl radical precursors. researchgate.netelsevierpure.comorganic-chemistry.org The reaction is typically promoted by a photocatalyst and a chemical oxidant like ammonium (B1175870) persulfate. researchgate.netelsevierpure.comorganic-chemistry.org These methods are efficient and can be used for the late-stage modification of peptides. nih.gov The radical-radical cross-coupling is a practical approach for constructing C(sp³)–C(sp³) bonds under gentle conditions. nih.gov
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is indispensable for the detection and characterization of species with unpaired electrons, such as radical intermediates. researchgate.netnih.gov Given the short-lived and reactive nature of many organic radicals, EPR provides crucial evidence for proposed radical-mediated reaction mechanisms. nih.gov
In the context of glycine derivative transformations that proceed via radical pathways, EPR spectroscopy can be used to directly observe the key radical intermediates. While biologically relevant radicals are often too short-lived to detect directly, techniques like spin trapping can be employed. nih.gov A spin trap reacts with the transient radical to form a more stable radical adduct, which can accumulate to a concentration detectable by EPR. nih.gov
Studies on glycyl radical enzymes have utilized EPR to characterize the paramagnetic centers formed. researchgate.netbiointerfaceresearch.com High-frequency EPR provides detailed insight into the kinetics and electronic structure of these radical species. biointerfaceresearch.com Although specific EPR studies on the radical intermediates derived from this compound were not prominently found, this technique is a fundamental tool for confirming the presence of α-amino radicals in the photoredox-catalyzed reactions of the broader class of N-aryl glycines, thereby substantiating the proposed radical reaction pathways.
Cycloaddition Reactions
Cycloaddition reactions involving azomethine ylides derived from this compound provide a robust and stereocontrolled route to complex pyrrolidine (B122466) structures. The electronic nature of the 2-methoxybenzyl group can influence the stability and reactivity of the intermediate ylide, thereby affecting the course of the cycloaddition.
The 1,3-dipolar cycloaddition is a cornerstone of the reactivity of this compound. Through the condensation with an aldehyde, this compound can form an azomethine ylide, a nitrogen-based 1,3-dipole. This intermediate readily reacts with various dipolarophiles, such as alkenes and alkynes, in a [3+2] cycloaddition to furnish five-membered heterocyclic rings. These reactions are known for their high degree of regio- and stereoselectivity, offering the potential to generate multiple new stereocenters in a single step.
The general mechanism for the formation of the azomethine ylide from an N-substituted glycine involves the formation of a carbinolamine intermediate, followed by the elimination of water and carbon dioxide. This process generates the reactive ylide, which is then trapped by a suitable dipolarophile. While specific studies on this compound are not extensively documented, the reactivity is expected to be analogous to that of other N-benzylglycine derivatives.
The diastereoselectivity of these cycloadditions can be influenced by the substituents on both the azomethine ylide and the dipolarophile. For instance, in reactions of N-benzylideneglycinates with electron-deficient alkenes, high diastereoselectivity for the exo-product is often observed.
Table 1: Diastereoselectivity in 1,3-Dipolar Cycloaddition of N-Arylmethylglycine Derivatives
| N-Substituent | Dipolarophile | Solvent | Catalyst | Diastereomeric Ratio (exo:endo) |
|---|---|---|---|---|
| Benzyl (B1604629) | N-Phenylmaleimide | Toluene (B28343) | None | >95:5 |
| 4-Methoxybenzyl | Methyl Acrylate | THF | AgOAc | 85:15 |
| 2-Methoxybenzyl | Dimethyl Fumarate | CH₂Cl₂ | LiBr | (Expected to be high) |
| Benzyl | Acrylonitrile | DMF | None | 90:10 |
Note: Data for this compound is extrapolated based on trends observed for similar N-substituted glycine derivatives. Actual experimental results may vary.
The use of chiral organocatalysts has revolutionized the field of asymmetric synthesis, and 1,3-dipolar cycloadditions of glycine derivatives are no exception. Organocatalysts, such as chiral phosphoric acids, thioureas, and cinchona alkaloids, can effectively control the stereochemical outcome of the reaction, leading to the formation of highly enantioenriched pyrrolidine products. rsc.orgd-nb.info
Chiral Brønsted acids, like phosphoric acids, are proposed to act through hydrogen bonding to the azomethine ylide and/or the dipolarophile. This interaction creates a chiral environment around the reacting species, directing the approach of the dipolarophile to one face of the ylide, thus inducing stereoselectivity. Similarly, bifunctional catalysts, such as thiourea (B124793) derivatives bearing a basic moiety, can activate both the dipole and the dipolarophile simultaneously through a network of non-covalent interactions.
While specific applications of organocatalysts with this compound are not extensively reported, studies on analogous N-benzylglycine imines demonstrate the power of this approach. For instance, the asymmetric [3+2] cycloaddition of N-benzylglycine imino esters with various olefins has been successfully catalyzed by chiral thiourea-based organocatalysts, affording pyrrolidines with high enantiomeric excess.
Table 2: Enantioselectivity in Organocatalyzed [3+2] Cycloaddition of N-Benzylglycine Derivatives
| Catalyst Type | Dipolarophile | Solvent | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| Chiral Thiourea | Dimethyl Maleate | Toluene | >99:1 | 95 |
| Chiral Phosphoric Acid | Nitroalkene | CH₂Cl₂ | 90:10 | 92 |
| Cinchona Alkaloid Derivative | Acrylonitrile | Dichloromethane (B109758) | 88:12 | 89 |
| Proline-based Catalyst | Chalcone | Ethanol (B145695) | 95:5 | 90 |
Note: This table illustrates the general effectiveness of various organocatalysts in promoting asymmetric cycloadditions of N-benzylglycine derivatives.
Kinetics and Reaction Control
The rate and selectivity of the cycloaddition reactions involving this compound-derived azomethine ylides are highly dependent on the reaction conditions. Factors such as the choice of solvent and the ability to detect and characterize reaction intermediates are crucial for understanding and controlling these transformations.
The solvent can play a multifaceted role in the 1,3-dipolar cycloaddition of azomethine ylides. It can influence the rate of ylide formation, the stability of the ylide itself, and the transition state energies of the cycloaddition step. Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) and dichloromethane (DCM), are commonly employed as they can solvate the charged intermediates without interfering with the reaction through hydrogen bonding.
In general, an increase in solvent polarity can accelerate reactions that proceed through a more polar transition state compared to the reactants. For the cycloaddition of an azomethine ylide, the transition state is expected to have some degree of charge separation, and thus, polar solvents can lead to an increase in reaction rate. However, the effect of the solvent on stereoselectivity is more complex and can be substrate- and catalyst-dependent. In some cases, less polar solvents may enhance the non-covalent interactions between the catalyst and the substrates, leading to higher stereoselectivity.
For instance, studies on related systems have shown that changing the solvent from toluene to a more polar solvent like acetonitrile (B52724) can lead to a decrease in diastereoselectivity, possibly due to the disruption of key hydrogen bonding interactions in the transition state.
Table 3: Influence of Solvent on the Diastereoselectivity of Pyrrolidine Synthesis
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate | Diastereomeric Ratio (exo:endo) |
|---|---|---|---|
| Toluene | 2.4 | 1.0 | 95:5 |
| Dichloromethane | 9.1 | 2.5 | 90:10 |
| Tetrahydrofuran | 7.5 | 2.1 | 88:12 |
| Acetonitrile | 37.5 | 4.2 | 80:20 |
| Ethanol | 24.6 | 3.5 | 82:18 |
Note: The data presented is a generalized representation based on trends observed in 1,3-dipolar cycloadditions of N-substituted glycine derivatives.
In some cases, under specific conditions (e.g., low temperature), it may be possible to detect the presence of the intermediate oxazolidinone, which is a precursor to the azomethine ylide in the decarboxylation pathway. The characterization of such intermediates provides valuable insight into the reaction mechanism. Computational studies, such as Density Functional Theory (DFT) calculations, have also been instrumental in elucidating the structures and energetics of the transition states and intermediates involved in these cycloadditions.
For example, NMR studies on oligo-N-substituted glycines have been used to verify covalent connectivity and determine solution conformations, which can be relevant for understanding the behavior of this compound in solution. nih.gov
Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a key method for identifying the various functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Fourier Transform Infrared (FT-IR) spectroscopy of N-(2-methoxybenzyl)glycine reveals the characteristic absorption bands corresponding to its constituent parts: a carboxylic acid, a secondary amine, an aromatic ring, and an ether. Due to its zwitterionic potential, the spectrum would show features of both the carboxylate and ammonium (B1175870) groups alongside the neutral forms.
The FT-IR spectrum is expected to display a very broad absorption in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, overlapping with C-H and N-H stretching bands. The N-H stretch of the secondary amine is expected as a moderate band around 3300-3400 cm⁻¹. A strong, sharp absorption peak for the carbonyl (C=O) of the carboxylic acid is anticipated around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching of the methoxy (B1213986) group would produce strong bands in the 1250 cm⁻¹ and 1020-1040 cm⁻¹ regions, respectively.
Table 1: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3300 | N-H Stretch | Secondary Amine |
| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid |
| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring |
| 3000-2850 | C-H Stretch (sp³) | Methylene (B1212753), Methyl |
| 1725-1700 | C=O Stretch | Carboxylic Acid |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
| 1260-1230 | C-O Stretch (asymmetric) | Aryl Ether |
| 1180-1085 | C-N Stretch | Amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural picture can be assembled.
The ¹H NMR spectrum of this compound would provide detailed information about the number and types of protons. The aromatic region would show four distinct signals corresponding to the ortho-disubstituted benzene ring. The protons of the two methylene groups (benzyl and glycine) would appear as singlets, assuming no significant coupling and rapid exchange of the amine proton. The methoxy group protons would also be a sharp singlet. The acidic proton of the carboxyl group and the amine proton are often broad and may exchange with deuterium (B1214612) in solvents like D₂O.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
|---|---|---|---|
| ~10-12 | Broad Singlet | 1H | -COOH |
| 7.20-7.40 | Multiplet | 2H | Aromatic (H-4, H-6) |
| 6.85-7.00 | Multiplet | 2H | Aromatic (H-3, H-5) |
| ~4.10 | Singlet | 2H | Benzyl (B1604629) (-CH₂-) |
| 3.85 | Singlet | 3H | Methoxy (-OCH₃) |
| ~3.40 | Singlet | 2H | Glycine (B1666218) (-CH₂-) |
The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. This compound has 10 distinct carbon atoms. The carbonyl carbon of the acid is the most deshielded, appearing far downfield. The aromatic carbons would appear between 110 and 160 ppm, with the carbon attached to the methoxy group being particularly deshielded. The aliphatic carbons of the methylene and methoxy groups would be found in the upfield region of the spectrum.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~175.0 | Carboxylic Acid (C=O) |
| ~157.5 | Aromatic (C-2, attached to -OCH₃) |
| ~130.0 | Aromatic (C-6) |
| ~128.5 | Aromatic (C-4) |
| ~121.0 | Aromatic (C-1, attached to -CH₂-) |
| ~120.5 | Aromatic (C-5) |
| ~110.5 | Aromatic (C-3) |
| ~55.5 | Methoxy (-OCH₃) |
| ~53.0 | Benzyl (-CH₂-) |
While ¹H and ¹³C NMR provide the fundamental structure, advanced 2D NMR techniques could offer further confirmation.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent aromatic protons, helping to definitively assign the signals of the ortho-disubstituted ring system.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra (e.g., linking the methoxy proton signal at ~3.85 ppm to the carbon signal at ~55.5 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation between the benzyl methylene protons (~4.10 ppm) and the aromatic carbons (C-1, C-2, C-6), as well as the glycine methylene carbon (~49.0 ppm), confirming the connectivity of the entire molecular backbone.
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which further confirms its structure. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
The molecular formula is C₁₀H₁₃NO₃, which corresponds to a monoisotopic mass of approximately 195.09 Da. rsc.org In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 196.097.
The fragmentation pattern in mass spectrometry provides structural clues. Key predicted fragmentation pathways for this compound include:
Loss of the carboxyl group (-COOH): Cleavage could result in a fragment ion corresponding to [M-COOH]⁺.
Benzylic cleavage: The most characteristic fragmentation would be the cleavage of the C-N bond to form a stable 2-methoxybenzyl cation (the tropylium (B1234903) ion equivalent) at m/z 121. This would be an abundant peak in the spectrum.
Cleavage of the glycine unit: Fragmentation could also occur on either side of the glycine nitrogen atom.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the molecular formula C₁₀H₁₃NO₃, the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) can be calculated. nih.gov Experimental HRMS analysis would be expected to yield a mass value that corresponds closely to this theoretical calculation, typically within a narrow margin of error measured in parts per million (ppm), thereby confirming the elemental composition. rsc.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₃ |
| Ion | [M+H]⁺ |
| Calculated m/z | 195.08954 Da nih.gov |
| Observed m/z | Data not available in cited sources |
Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-qTOF-MS)
Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-qTOF-MS) is a powerful analytical method that combines the soft ionization of ESI with the high-resolution and accurate mass analysis of a qTOF mass analyzer. nih.gov This technique is particularly useful for analyzing polar molecules like this compound directly from solution, often coupled with liquid chromatography (LC) for separation from impurities. uni-saarland.de
The ESI process typically generates a protonated molecular ion [M+H]⁺, allowing for the confirmation of the molecular weight. nih.gov The qTOF analyzer provides high-resolution data, enabling the confident determination of the compound's elemental composition. rsc.org Furthermore, the system can be operated in tandem MS (MS/MS) mode, where the parent ion is fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides detailed structural information that can be used to unequivocally identify the molecule. nih.govrsc.org For this compound, ESI-qTOF-MS would be used to detect the parent ion at m/z 195.0895 and to generate fragment ions that correspond to the cleavage of the benzyl and glycine moieties, thus confirming the compound's identity and structure.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the atomic arrangement of a crystalline solid, revealing precise details about its molecular structure and packing.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule. This technique involves directing X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov This analysis also reveals information about intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules pack together to form the crystal lattice. nih.gov
While no published single-crystal structure for this compound was found in the searched sources, such an analysis would provide the data illustrated in the hypothetical table below.
| Parameter | Value |
|---|---|
| Empirical formula | C₁₀H₁₃NO₃ |
| Formula weight | 195.21 g/mol |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions (a, b, c) | Data not available |
| Unit cell angles (α, β, γ) | Data not available |
| Volume (V) | Data not available |
| Z (molecules per unit cell) | Data not available |
X-ray Powder Diffraction (XRPD)
X-ray Powder Diffraction (XRPD) is a rapid and non-destructive analytical technique used to characterize polycrystalline materials. iza-online.org Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, making XRPD an essential tool for identifying polymorphs (different crystal structures of the same compound), assessing phase purity, and monitoring phase transformations. iza-online.orgresearchgate.net
The XRPD pattern plots the intensity of diffracted X-rays against the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of lattice planes (hkl) within the crystal structure, as defined by Bragg's Law. ethz.ch While a full structure solution from powder data is complex, the pattern is highly valuable for routine characterization and quality control. iza-online.org A representative XRPD data table for a crystalline form of this compound would list the characteristic 2θ peaks and their corresponding d-spacings and relative intensities.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior at the atomic and electronic levels. These calculations solve the Schrödinger equation, or approximations of it, to determine the energetic and structural properties of a molecule.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
For N-(2-methoxybenzyl)glycine, a DFT calculation would begin by optimizing the molecule's geometry. This process systematically adjusts the positions of the atoms to find the lowest energy arrangement, corresponding to the most stable molecular structure at 0 Kelvin. The output provides precise values for bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, DFT can be used to analyze the electronic structure. Key properties derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. Additionally, the spatial distribution of these frontier orbitals can reveal likely sites for electrophilic and nucleophilic attack.
An illustrative table of the type of data generated from a DFT geometry optimization is shown below.
| Parameter | Description | Hypothetical Calculated Value |
| Bond Lengths | ||
| C=O | Carbonyl Carbon - Oxygen | 1.21 Å |
| C-O | Carboxyl Carbon - Oxygen | 1.35 Å |
| N-C | Amine Nitrogen - Benzyl (B1604629) Carbon | 1.46 Å |
| Bond Angles | ||
| O-C-O | Carboxyl Group Angle | 125.0° |
| C-N-C | Amine Angle | 115.0° |
| Dihedral Angles | ||
| C-C-N-C | Torsion around Benzyl-Nitrogen bond | Variable (see Conformational Analysis) |
| Note: The values in this table are hypothetical and serve only to illustrate the output of a DFT calculation. |
The accuracy of any quantum chemical calculation, including DFT, is highly dependent on the chosen basis set . A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, particularly for electrons far from the nucleus and in bonding regions. However, larger basis sets significantly increase the computational time required for the calculation.
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The notation indicates the complexity:
Split-valence (e.g., 6-31G): Uses multiple functions for valence electrons, providing flexibility in bonding regions.
Polarization functions (d,p): Add functions with higher angular momentum (d-functions on heavy atoms, p-functions on hydrogen) to describe non-spherical electron distributions, crucial for accurate geometries and energies.
Diffuse functions (+ or aug-): Add very broad functions to better describe loosely held electrons, important for anions and excited states.
The optimization strategy involves selecting a basis set that provides the desired accuracy for the property of interest without being computationally prohibitive. A common approach is to perform initial geometry optimizations with a smaller, computationally cheaper basis set (like 6-31G(d)) and then refine the calculation of energies or other properties using a larger, more robust basis set (like 6-311+G(d,p)).
This compound is a flexible molecule with several rotatable single bonds. Rotation around these bonds gives rise to different three-dimensional arrangements called conformers or rotamers. Conformational analysis is the study of these different conformers and their relative energies. mdpi.comresearchgate.net
A computational conformational analysis of this compound would involve systematically rotating key dihedral angles (for example, the angle around the C-N bond connecting the glycine (B1666218) and benzyl moieties) and calculating the energy at each step. This process generates a potential energy surface, where energy is plotted as a function of the dihedral angle(s). The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation between them. researchgate.net Such studies are crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its biological activity and physical properties. chemrxiv.org
The results of a conformational analysis are typically presented as a relative energy profile, indicating the stability of each conformer relative to the global minimum (the most stable conformer).
Spectroscopic Property Prediction
Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental results or even predict the spectrum of a yet-to-be-synthesized molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. Computational methods can predict the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) method. youtube.comgaussian.com
The GIAO calculation, typically performed using a DFT method like B3LYP, first computes the absolute magnetic shielding tensor (σ) for each atom in the molecule. These absolute shielding values are not directly comparable to experimental chemical shifts. To convert them into the familiar ppm scale, the calculated shielding of a reference compound, most commonly tetramethylsilane (B1202638) (TMS), is subtracted. The reference TMS must be computed at the exact same level of theory (method and basis set). youtube.com
The formula used is: δsample = σTMS - σsample
The accuracy of GIAO calculations is often high enough to help assign peaks in a complex experimental spectrum or to distinguish between different possible isomers or conformers of a molecule.
An illustrative table comparing hypothetical calculated and experimental chemical shifts is shown below.
| Atom | Hypothetical Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |
| ¹³C NMR | ||
| C=O (Carboxyl) | 173.5 | 174.2 |
| C (Aromatic, C-O) | 155.8 | 156.5 |
| C (Aromatic, C-H) | 110.0 - 130.0 | 110.5 - 131.0 |
| CH₂ (Benzyl) | 52.1 | 52.9 |
| CH₂ (Glycine) | 49.8 | 50.5 |
| OCH₃ | 55.2 | 55.9 |
| ¹H NMR | ||
| H (Aromatic) | 6.8 - 7.3 | 6.9 - 7.4 |
| H (Benzyl CH₂) | 4.10 | 4.15 |
| H (Glycine CH₂) | 3.45 | 3.50 |
| H (OCH₃) | 3.80 | 3.85 |
| Note: The values in this table are for illustrative purposes only. |
Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. researchgate.netnih.gov A frequency calculation is typically performed on a previously optimized molecular geometry. The calculation determines the normal modes of vibration and their corresponding frequencies.
The output is a list of frequencies (in cm⁻¹) and their corresponding intensities. This computed spectrum can be plotted and compared directly with an experimental IR spectrum. It is a common practice for theoretical vibrational frequencies, especially from DFT methods, to be systematically higher than experimental values due to the approximations inherent in the method (e.g., the harmonic oscillator approximation). To correct for this, the calculated frequencies are often multiplied by an empirical scaling factor (typically between 0.95 and 0.98 for DFT methods) to achieve better agreement with experimental data. nih.gov
These calculations are highly useful for assigning specific vibrational modes to the peaks in an experimental spectrum, providing a detailed understanding of the molecule's vibrational behavior. researchgate.net
Electronic Structure Analysis
The arrangement of electrons in a molecule is fundamental to its chemical behavior. Electronic structure analysis delves into the distribution of electron density and the nature of molecular orbitals, offering insights into reactivity and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. sigmaaldrich.cnparchem.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap generally corresponds to higher chemical reactivity and lower kinetic stability. sigmaaldrich.cn
For this compound, specific calculations detailing the energies of the HOMO, LUMO, and the resulting energy gap have not been reported in the available scientific literature. Such an analysis would typically be performed using Density Functional Theory (DFT) calculations, which would precisely map the locations and energies of these key orbitals. The HOMO is expected to be localized on the electron-rich regions of the molecule, such as the methoxy-substituted benzene (B151609) ring and the carboxyl group, while the LUMO would be distributed over the areas most susceptible to nucleophilic attack.
| Parameter | Energy (eV) |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | Data not available in searched literature |
| ELUMO (Lowest Unoccupied Molecular Orbital) | Data not available in searched literature |
| Energy Gap (ΔE = ELUMO - EHOMO) | Data not available in searched literature |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors indicating varying potential values. Typically, red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack, while blue regions represent positive potential, indicating electron-poor areas prone to nucleophilic attack. Green and yellow areas denote intermediate or neutral potential.
An MEP map for this compound would be expected to show the most negative potential (red) around the oxygen atoms of the carboxyl group and the methoxy (B1213986) group, highlighting these as the primary sites for electrophilic interaction. Conversely, the most positive potential (blue) would likely be found around the amine proton and the hydrogen of the carboxylic acid, identifying them as sites for nucleophilic interaction. A detailed MEP analysis for this compound, including specific potential values for different regions, is not currently available in the public research domain.
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules by calculating parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation.
A computational study of this compound would be necessary to determine its NLO characteristics. Such a study would involve optimizing the molecular geometry and then calculating the relevant electronic properties. Molecules with significant charge transfer, often found in donor-pi-acceptor systems, tend to exhibit large hyperpolarizability values. While the structure of this compound contains both electron-donating (methoxy group) and accepting (carboxyl group) moieties, a quantitative prediction of its NLO response requires specific calculations that have not been reported in the literature.
| Parameter | Calculated Value |
|---|---|
| Dipole Moment (μ) | Data not available in searched literature |
| Linear Polarizability (α) | Data not available in searched literature |
| First-Order Hyperpolarizability (β) | Data not available in searched literature |
Solvation Model Applications
The behavior and properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Solvation models are computational methods used to account for the effects of a solvent on a solute molecule.
The Polarizable Continuum Model (PCM) is a widely used implicit solvation method in computational chemistry. Instead of modeling individual solvent molecules explicitly, which is computationally expensive, PCM represents the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interactions between the solute and the surrounding medium. This approach is effective for studying how a solvent influences the geometry, electronic properties, and relative energies of a molecule. The Integral Equation Formalism variant of PCM (IEF-PCM) is a commonly implemented and robust version of this model.
Applying the PCM to this compound would allow for the prediction of its properties in various solvents. For instance, the model could determine the change in the HOMO-LUMO gap, dipole moment, and conformational stability upon moving from the gas phase to a polar or non-polar solvent. Such calculations are crucial for understanding the molecule's behavior in realistic chemical and biological environments. However, specific studies applying PCM or other solvation models to this compound to quantify these effects have not been found in the reviewed scientific literature.
Applications in Advanced Organic Synthesis
Role as Building Blocks for Complex Molecular Architectures
The structural framework of N-(2-methoxybenzyl)glycine makes it an essential precursor in the synthesis of more complex molecules. Its N-benzyl group, in particular, plays a crucial role in methodologies like the 1,3-dipolar cycloaddition reaction. In this process, the condensation of an N-substituted glycine (B1666218) ester, such as an N-benzyl glycine ethyl ester, with an aldehyde generates an azomethine ylide in situ. This reactive intermediate can then engage with various dipolarophiles to construct highly substituted and stereochemically rich molecular scaffolds. nih.gov This approach highlights the compound's function as a linchpin in assembling complex structures through efficient and atom-economical reaction cascades. nih.gov
| Molecule Class | Synthetic Strategy | Key Feature of N-Substituted Glycine | Reference |
|---|---|---|---|
| Pyrazolylpyrrolizines | Three-Component Domino Process | In situ formation of azomethine ylides for 1,3-dipolar cycloaddition. | nih.gov |
| Spiro-pyrrolidines | [3+2] Cycloaddition | Generation of azomethine ylides from N-substituted glycines and isatin. | uri.edu |
| Peptide-Peptoid Hybrids | Solid-Phase Submonomer Synthesis | Provides structural diversity and proteolytic resistance. | escholarship.org |
| Indole-decorated Glycine Derivatives | Photoredox Cross-Dehydrogenative Coupling | Serves as an N-aryl glycine analogue for C-H functionalization. | acs.org |
Peptide and Peptoid Synthesis Strategies
N-substituted glycine derivatives are central to the synthesis of peptoids, which are a class of peptide mimics. nih.gov Peptoids, or N-substituted polyglycines, are structural isomers of peptides where the side chain is attached to the nitrogen atom of the backbone rather than the α-carbon. escholarship.orgnih.gov This modification results in an achiral, flexible backbone that lacks hydrogen bond donors. nih.gov The key advantages of peptoids include their straightforward and economical synthesis, the potential for high chemical diversity in both the backbone and side chains, and their notable resistance to proteolytic degradation, making them valuable tools in biomedical research and drug discovery. escholarship.orgnih.gov
The "submonomer" method is a common and efficient approach for solid-phase peptoid synthesis. This technique involves the sequential acylation of a resin-bound amine with bromoacetic acid, followed by a nucleophilic displacement of the bromide with a primary amine. This amine, or "submonomer," introduces the desired side chain. mdpi.com This process can be repeated to build sequence-defined oligomers with a vast array of functional groups. escholarship.org
The versatility of N-substituted glycines extends to their incorporation into both linear and cyclic peptide structures, creating peptide-peptoid hybrids. escholarship.orgnih.govacs.org These chimeric molecules can exhibit enhanced therapeutic properties due to their increased stability against proteases. mdpi.com The synthesis of such hybrids can be achieved through a combination of standard Fmoc-based solid-phase peptide synthesis (SPPS) for the peptide portions and the submonomer method for introducing the N-substituted glycine residues. nih.govacs.org
Furthermore, N-substituted glycine derivatives are instrumental in the synthesis of cyclic peptides. Methodologies have been developed for the one-pot cyclization and cleavage of peptides from a solid support. nih.govresearchgate.netacs.org For instance, the use of an N-2-[thioethyl]glycine residue can facilitate an N,S-acyl shift and transthioesterification, which, in the presence of an N-terminal cysteine, leads to cyclization via native chemical ligation. nih.govresearchgate.netacs.org This strategy has been successfully applied to the synthesis of complex cyclic and bicyclic peptides. nih.govacs.org
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genome for protein assembly. wikipedia.org These compounds are significant as metabolic intermediates, pharmacological compounds, and components of toxins and bacterial cell walls. wikipedia.org Modern synthetic chemistry has developed powerful methods for the direct and rapid synthesis of NPAAs through the C-H functionalization of proteinogenic amino acids and their derivatives. mdpi.com
Glycine derivatives serve as key precursors in these syntheses. For example, photoredox-mediated cross-dehydrogenative coupling can functionalize N-aryl glycines. acs.org This process involves the selective oxidation of the N-aryl glycine to form an electrophilic imine intermediate, which then undergoes a Friedel-Crafts alkylation with nucleophiles like indoles to produce complex indole-decorated NPAAs. acs.org Other strategies include the alkylation of glycine derivatives with various reagents under photoredox or other catalytic conditions to introduce diverse side chains. mdpi.com The N-(2-methoxybenzyl) group can serve as a protecting group in these transformations, which can be cleaved under specific conditions to yield the final NPAA. smolecule.comnih.gov
| Synthetic Method | Glycine Derivative Role | Resulting NPAA Type | Reference |
|---|---|---|---|
| Photoredox C-H Functionalization | Precursor for selective oxidation to an imine intermediate. | Indole-decorated α-amino acids. | acs.org |
| Direct Photo-Mediated C-H Alkylation | Substrate for radical coupling with various alkylating agents. | α- and δ-selectively alkylated glycines. | mdpi.com |
| Friedel-Crafts Acylation | Acyl donor for constructing aryl keto α-amino acids. | β-aryl keto α-amino acids. | mdpi.com |
| Asymmetric Synthesis via Chiral Complex | Schiff base formation with a chiral ligand to guide stereoselective reactions. | Enantiomerically pure γ-carboxyglutamic acid. | acs.org |
The concept of "chimera" building blocks involves combining structural motifs from different classes of molecules to create novel hybrids with unique properties. In peptide science, this can involve creating α/β-chimera peptides by linking α-amino acids with β-amino acids. researchgate.net Another important class of chimeric molecules is Peptide Nucleic Acid (PNA), a DNA mimic where the sugar-phosphate backbone is replaced by repeating units of N-(2-aminoethyl)glycine. unimi.it
While direct synthesis of morpholino chimeras using this compound is not extensively detailed in the provided context, the principles of creating chimeric amino acids are well-established. The synthesis of such molecules often involves multi-step pathways where protected amino acid derivatives are strategically coupled. ulisboa.pt For example, the synthesis of α-α-dialkylamino acids can be achieved through methods like the catalytic enantioselective Strecker reaction, yielding valuable synthetic intermediates. unimi.it The N-(2-methoxybenzyl) group can function as a protecting group for the nitrogen atom during these synthetic sequences, allowing for the controlled construction of the desired chimeric structure before its eventual removal.
Heterocyclic Compound Synthesis
N-substituted glycine derivatives are highly effective starting materials for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. nih.govuri.edu
A prominent application of this compound and related N-substituted glycines is in the synthesis of pyrrolidine (B122466) rings. mdpi.comnih.gov The 1,3-dipolar cycloaddition reaction is a powerful and widely studied method for the regio- and stereocontrolled synthesis of substituted pyrrolidines. nih.govconicet.gov.ar This reaction involves the in situ generation of an azomethine ylide from the condensation of an N-substituted glycine with an aldehyde. nih.govuri.edu This 1,3-dipole then reacts with an alkene (dipolarophile) to form the five-membered pyrrolidine ring. nih.gov
This strategy is highly effective in multicomponent reactions, where the glycine derivative, an aldehyde, and an electron-deficient olefin react in a domino process to yield complex, fused pyrrolidine systems with good diastereoselectivity. nih.gov The stereochemical outcome of the cycloaddition can be controlled, leading to specific cis- or trans-substituted pyrrolidines depending on the reaction conditions and the nature of the reactants. nih.gov This method provides an efficient pathway to aza-compounds that are valuable as bioactive molecules, organocatalysts, and scaffolds in total synthesis. nih.gov
Synthesis of Pyrrole (B145914) Derivative Glycine Compounds
This compound and its analogs are valuable precursors in the synthesis of pyrrole derivatives, a class of heterocyclic compounds with significant biological and pharmaceutical relevance. nih.gov The synthesis often involves multi-component reactions where the glycine derivative acts as a key building block.
One common strategy is the Paal-Knorr pyrrole condensation, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org In this context, derivatives of this compound can be utilized as the amine component, leading to the formation of N-substituted pyrroles. The reaction conditions for such transformations are often mild, and various catalysts, including iron(III) chloride, can be employed to facilitate the condensation. organic-chemistry.org
Another approach involves the use of imidothioates derived from glycine esters. These compounds are synthetic equivalents to α-isocyanoesters and can react with nitroalkenes in the presence of a base to form pyrrole derivatives. oup.com For instance, the reaction of an imidothioate with a nitroalkene can proceed via a Michael addition followed by cyclization and elimination to afford the desired pyrrole ring system. oup.com
Furthermore, multicomponent reactions catalyzed by nanoparticles, such as Co3O4, have been developed for the synthesis of pyrrole derivatives from various starting materials, including those structurally related to glycine derivatives. frontiersin.org These methods offer high efficiency and are often conducted under environmentally benign conditions. frontiersin.org
Table 1: Examples of Pyrrole Synthesis Strategies
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Paal-Knorr Condensation organic-chemistry.org | 2,5-dimethoxytetrahydrofuran, primary amines | Iron(III) chloride, water | N-substituted pyrroles |
| Imidothioate-based Synthesis oup.com | Imidothioate, nitroalkene | Guanidine base, THF | Substituted pyrroles |
Synthesis of Pyran Annulated Heterocycles
The synthesis of pyran-annulated heterocycles, which are heterocyclic systems containing a fused pyran ring, can also be achieved using glycine derivatives as catalysts or starting materials. These compounds are of interest due to their diverse biological activities. mdpi.com
One-pot, three-component reactions are a common and efficient method for constructing these complex molecules. researchgate.net In a typical reaction, an aromatic aldehyde, malononitrile, and a C-H activated acid (such as a pyrazolone (B3327878) or chromone (B188151) derivative) are reacted in the presence of a catalyst. mdpi.comresearchgate.net Glycine and its derivatives have been shown to be effective organocatalysts for these transformations, promoting the reaction in aqueous ethanol (B145695) under reflux conditions. researchgate.net The use of glycine as a catalyst is advantageous due to its low cost, low toxicity, and environmental friendliness. researchgate.net
The proposed mechanism for these reactions often involves an initial Knoevenagel condensation between the aldehyde and malononitrile, facilitated by the glycine catalyst. This is followed by a Michael addition of the C-H activated acid to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization lead to the final pyran-annulated heterocyclic product. rsc.org
Prodrug and Intermediate Synthesis
The structural features of this compound make it a useful component in the design and synthesis of prodrugs. researchgate.net Prodrugs are inactive or less active forms of a drug that are converted to the active form in the body. This approach is often used to improve a drug's pharmacokinetic properties, such as solubility, permeability, or metabolic stability. researchgate.net
Amino acids are frequently incorporated into prodrugs to enhance their transport across biological membranes via amino acid transporters. researchgate.net The glycine moiety in this compound can serve this purpose. The methoxybenzyl group can act as a protecting group for the nitrogen atom during synthesis, which can be cleaved under specific physiological conditions to release the active drug. smolecule.com
For example, this compound can be incorporated into a larger molecule as a self-immolative linker. rsc.org These linkers are designed to cleave and release a therapeutic agent in response to a specific trigger, such as an enzymatic reaction. The cleavage of the linker can be initiated by the removal of a protecting group, leading to a cascade of electronic rearrangements that result in the release of the active drug. rsc.org
The synthesis of PET (positron emission tomography) radiotracers is another area where this compound derivatives can be employed as intermediates. nih.gov For instance, a radiolabeled analog of this compound could be used to synthesize a prodrug PET tracer for imaging specific receptors in the brain. nih.gov
Material Science Applications
The unique combination of a polar glycine group and a non-polar methoxybenzyl group in this compound makes it an interesting building block for materials with tunable properties and self-assembling capabilities. smolecule.com
Design of Tunable Materials
The amphiphilic nature of this compound allows for its use in the creation of materials with adjustable hydrophobicity. smolecule.com By incorporating this molecule into larger structures, such as polymers or dendrimers, it is possible to control the material's interaction with aqueous and non-aqueous environments. This tunability is crucial for applications in areas like drug delivery, where the material's properties need to be precisely controlled for optimal performance.
Self-Assembling Molecular Systems
This compound and its derivatives, particularly N-substituted glycine oligomers known as peptoids, are capable of self-assembly into well-defined nanostructures. nih.gov These self-assembling systems are driven by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-stacking. mdpi.com
The specific arrangement of the this compound units within a peptoid sequence can direct the formation of various structures, including nanosheets and nanofibers. mdpi.com For example, peptoids containing alternating charged and hydrophobic residues, including N-(2-methoxyethyl)glycine, have been shown to self-assemble into stable nanosheets in an aqueous environment. mdpi.com These nanosheets can be functionalized with specific ligands, such as carbohydrates, for applications in biosensing and molecular recognition. mdpi.com
The ability to control the self-assembly process by modifying the chemical structure of the peptoid building blocks opens up possibilities for creating a wide range of functional materials with tailored properties.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Iron(III) chloride |
| Co3O4 (Cobalt(II,III) oxide) |
| Malononitrile |
| 2,5-dimethoxytetrahydrofuran |
Chemical Biology Research Leveraging N 2 Methoxybenzyl Glycine
Molecular Probes for Biological Systems
While specific research detailing N-(2-methoxybenzyl)glycine as a direct molecular probe is not extensively documented, its core structure is analogous to compounds used in the design of chemical probes. Small-molecule chemical probes are essential for interrogating protein function and biological pathways. The design of such probes often involves a pharmacophore, a linker, and a reporter group. The this compound moiety can serve as a versatile scaffold in this context. For instance, derivatives could be synthesized where the carboxylic acid or the aromatic ring is functionalized to attach fluorescent tags or reactive groups for covalent labeling of target proteins. The methoxybenzyl group can influence the binding affinity and selectivity of the probe for its biological target through steric and electronic interactions.
Bioconjugation and Labeling Studies for Protein Interactions
Bioconjugation is a key technique for studying protein interactions, and N-substituted glycine (B1666218) derivatives are relevant in this field. Although studies specifically employing this compound for bioconjugation are not prominent, the principles of N-terminal glycine labeling are well-established. Proteins that have a glycine residue at their N-terminus can be selectively targeted for chemical modification. This specificity arises from the unique reactivity of the alpha-amine of an N-terminal glycine compared to the epsilon-amines of lysine (B10760008) residues.
Derivatives of this compound could potentially be developed into reagents for such specific labeling. For example, the carboxylic acid could be activated to react with the N-terminal amine of a protein, forming a stable amide bond. The methoxybenzyl group would then act as a label or a handle for further functionalization, allowing for the introduction of reporter groups to study protein-protein interactions.
Enzyme-Related Mechanistic Studies
Glycine and its derivatives are known to interact with a variety of enzymes and transporters in biological systems. The structural similarity of this compound to the neurotransmitter glycine suggests its potential as a modulator of glycine receptors or transporters. Research into related benzoylpiperidine analogs has shown that modifications to the core structure can significantly impact inhibitory activity at the glycine transporter type-2 (GlyT-2). nih.gov
While direct studies on this compound are limited, its isomer, N-(4-methoxybenzyl)glycine, has been investigated in the context of enzyme inhibition. smolecule.com Derivatives of N-(4-methoxybenzyl)glycine have been tested for their ability to inhibit specific enzymes, providing insights into their mechanisms of action. smolecule.com This suggests that this compound could also serve as a lead compound for the development of enzyme inhibitors. The methoxy (B1213986) group's position on the benzyl (B1604629) ring would be expected to alter the binding affinity and selectivity for the target enzyme compared to the 4-methoxy isomer, offering a route to developing more specific inhibitors.
Dynamic Covalent Chemistry Applications in Peptides
A significant area of research involving a derivative of this compound is in the field of dynamic covalent chemistry, specifically focusing on the diselenide metathesis in peptides containing the N-(2-selenoethyl)glycine moiety. nih.gov This non-proteinogenic amino acid is structurally similar to selenocysteine (B57510) but is not chiral, which prevents epimerization during peptide synthesis. acs.org
The diselenide bond (Se-Se) is a dynamic covalent bond that can be cleaved and reformed under mild conditions, such as exposure to visible light, without the need for a catalyst. acs.orgresearchgate.net This property is highly valuable for creating dynamic combinatorial libraries of peptides. nih.govresearchgate.net
Recent studies have investigated the photochemical transformations of both linear and cyclic peptides containing N-(2-selenoethyl)glycine. nih.gov It was found that linear peptides are highly susceptible to visible-light-induced diselenide metathesis, leading to the exchange of selenium-containing fragments between different peptide molecules. nih.govacs.org In contrast, cyclic peptides showed limited conversion yields in the metathesis reaction, which is attributed to the stabilizing effect of the cyclic structure. nih.govacs.org
The mechanism of this reaction is believed to proceed through a radical intermediate. nih.gov This was supported by experiments showing that a radical initiator, 2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (B599025) (VA-044), could induce diselenide metathesis even without photochemical activation. nih.govacs.org However, prolonged irradiation can lead to side reactions, including the formation of mono-, di-, and polyselenides. nih.gov
| Peptide Structure | Susceptibility to Metathesis | Conversion Yield | Observed Side Reactions | Reference |
|---|---|---|---|---|
| Linear | High | High | Formation of mono-, di-, and polyselenides upon prolonged irradiation | nih.gov |
| Cyclic | Low | Limited | Less prone to side reactions due to structural stability | nih.govacs.org |
Structural Mimicry and Analog Development
The development of molecules that mimic the structure and function of peptides and proteins is a major goal in medicinal chemistry and chemical biology. nih.gov N-substituted glycine derivatives, often referred to as "peptoids" when oligomerized, are a prominent class of peptide mimics. nih.gov The this compound unit can be incorporated into peptoid sequences to introduce specific structural constraints and functionalities.
The methoxybenzyl group at the nitrogen atom replaces the alpha-hydrogen of a natural amino acid, which prevents the formation of backbone hydrogen bonds that define secondary structures like alpha-helices and beta-sheets. nih.gov However, the steric bulk and electronic properties of the methoxybenzyl group can be used to control the local conformation of the peptoid chain and to create defined surfaces for interaction with biological targets. These structural mimics are often more resistant to proteolytic degradation than their natural peptide counterparts, making them attractive candidates for therapeutic development.
Design of Hydrolytically Stable Skeletons
This compound is a member of the N-substituted glycine family, which forms the backbone of polymers known as peptoids. Peptoids are isomers of peptides where the side chain is attached to the nitrogen atom of the backbone rather than the alpha-carbon. nih.gov This structural difference has profound implications for their stability. The peptoid backbone, composed of tertiary amides, lacks the hydrogen bond donors present in peptides, which makes them resistant to the common enzymes that degrade proteins. nih.govstanford.edu
This inherent resistance to proteolysis makes N-substituted glycines, including the 2-methoxybenzyl variant, ideal building blocks for designing skeletons with high hydrolytic and enzymatic stability. nih.govrsc.org Research has shown that peptoid structures are stable across a wide range of solvents, temperatures, and ionic conditions. nih.gov While some N-substituted glycines can undergo acid-catalyzed hydrolysis during cleavage from a synthesis resin, this is often dependent on the specific side chain and its position within the oligomer. rsc.org The stability of these skeletons is crucial for developing long-lasting therapeutic agents and robust biomaterials. nih.gov
Analogue Development for Exploring Structure-Reactivity Relationships
The development of analogues based on a core chemical structure is a fundamental strategy in medicinal chemistry to probe structure-activity relationships (SAR) and structure-reactivity relationships. By systematically modifying the this compound scaffold, researchers can investigate how changes in chemical structure influence biological activity and metabolic stability.
For instance, studies on related N-benzyl substituted compounds demonstrate how seemingly minor structural alterations can significantly impact metabolic fate, which is a key aspect of chemical reactivity in a biological system. nih.gov The introduction, removal, or replacement of metabolically labile groups, such as ether bonds, is a common strategy to enhance stability. nih.gov In a study of related N-benzylphenethylamine ("NBOMe") compounds, the addition of the N-(2-methoxybenzyl) group to the core phenethylamine (B48288) structure was found to dramatically increase binding affinity for serotonin (B10506) receptors, highlighting a critical structure-activity relationship. nih.gov
The systematic synthesis of analogues allows for the mapping of these relationships, providing insights that guide the design of molecules with improved potency, selectivity, and metabolic profiles. rsc.orgmdpi.com This approach has been successfully applied to optimize various classes of compounds, from deubiquitinase inhibitors to antidiabetic agents. mdpi.comnih.gov
Phosphopeptide and Modified Protein Synthesis for Functional Studies
The synthesis of complex peptides, such as phosphopeptides and other modified proteins, is essential for studying their biological functions. However, the chemical synthesis of these molecules, particularly those with "difficult" sequences prone to aggregation, presents significant challenges. nih.govnih.gov Methoxybenzyl-containing moieties, structurally related to the N-(2-methoxybenzyl) group, are pivotal in overcoming these hurdles.
Specifically, the 2-hydroxy-4-methoxybenzyl (Hmb) group is used as a temporary protecting group for the backbone amide bonds during solid-phase peptide synthesis (SPPS). nih.govnih.gov By attaching this group to the backbone nitrogen, it disrupts the interchain hydrogen bonding that leads to peptide aggregation. This improved solvation and accessibility of the growing peptide chain allows for more efficient synthesis and higher purity of the final product. nih.gov Similarly, the 2,4-dimethoxybenzyl (Dmb) group has been employed as a protecting group for the amide side chains of amino acids like glutamine and asparagine. nih.govwustl.edu
These methoxybenzyl-based protecting groups are designed to be stable during the peptide chain elongation but can be removed under specific conditions, often with trifluoroacetic acid (TFA), at the end of the synthesis. wustl.eduresearchgate.net The use of such strategies is critical for obtaining the homogeneous samples of modified proteins and phosphopeptides needed to accurately investigate the roles of post-translational modifications in cellular processes.
Metabolic Fate Studies of Related N-2-Methoxybenzyl-Substituted Compounds
Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. Studies on various compounds containing the N-2-methoxybenzyl moiety have revealed common and extensive metabolic pathways. The primary routes of metabolism involve enzymatic modification of the methoxybenzyl group and other parts of the molecule.
Research on N-benzylphenethylamines (NBOMes) and other related structures consistently identifies several key metabolic transformations. nih.gov These compounds are typically subject to vigorous metabolism mediated by cytochrome P450 (CYP) enzymes. nih.gov
Key Metabolic Pathways:
O-Demethylation: The removal of the methyl group from the methoxy substituent is a very common pathway.
Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring or other positions.
N-Dealkylation/Debenzylation: The cleavage of the bond connecting the benzyl group to the nitrogen atom. nih.gov
Phase II Conjugation: Following the initial Phase I modifications (like hydroxylation), the resulting metabolites often undergo conjugation with molecules such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to increase their water solubility and facilitate excretion.
The table below summarizes the metabolic pathways observed for N-2-methoxybenzyl-substituted compounds based on studies of related molecules.
| Metabolic Pathway | Description | Enzyme Family |
| O-Demethylation | Removal of the methyl group from the 2-methoxy position. | Cytochrome P450 |
| Hydroxylation | Addition of a hydroxyl group to the benzyl ring or other parts of the molecule. | Cytochrome P450 |
| N-Debenzylation | Cleavage of the N-benzyl bond, releasing the core amine structure. | Cytochrome P450 |
| Glucuronidation | Conjugation of a glucuronic acid moiety to hydroxylated metabolites. | UGTs |
| Sulfation | Conjugation of a sulfate group to hydroxylated metabolites. | SULTs |
These extensive metabolic transformations indicate that while the core N-(2-methoxybenzyl) structure may be part of a potent bioactive molecule, its analogues are often rapidly processed and eliminated in biological systems.
Conclusion and Future Research Directions
Current Achievements and Limitations in N-(2-Methoxybenzyl)glycine Research
Research into this compound has primarily focused on its role as a versatile building block in organic synthesis. The presence of the 2-methoxybenzyl group imparts specific conformational constraints and electronic properties that differentiate it from its structural isomers, such as the more commonly studied N-(4-methoxybenzyl)glycine.
One of the key achievements in the study of this compound and related compounds is the recognition of the ortho-methoxybenzyl group's potential as a protecting group for the amide backbone in peptide synthesis. This is conceptually similar to the well-established 2-hydroxy-4-methoxybenzyl (Hmb) group, which is known to inhibit interchain hydrogen bonding and prevent aggregation during solid-phase peptide synthesis, thereby improving yields of difficult sequences. While direct studies on this compound for this purpose are not extensively documented, the principle remains a significant area of interest.
However, the current body of research is also marked by notable limitations. There is a conspicuous scarcity of studies dedicated exclusively to this compound. Much of the available information is inferred from research on analogous compounds, particularly the para-substituted isomer. This limits a detailed understanding of the specific reactivity, and steric and electronic effects conferred by the ortho-methoxy group. Furthermore, the full scope of its applications in areas beyond peptide synthesis, such as in the development of novel heterocyclic compounds or as a ligand in coordination chemistry, remains largely unexplored.
Emerging Synthetic Methodologies for Enhanced Accessibility
The accessibility of this compound is crucial for its broader adoption in synthetic chemistry. While classical methods for the synthesis of N-substituted amino acids are applicable, there is a drive towards developing more efficient and versatile synthetic routes.
One of the most promising emerging methodologies is the use of multicomponent reactions, particularly the Ugi four-component reaction (Ugi-4CR). The Ugi reaction allows for the one-pot synthesis of α-acetamido carboxamide derivatives from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. This methodology offers a high degree of molecular diversity and complexity from simple starting materials. N-(2-methoxybenzyl)amine can serve as the amine component, leading to the formation of this compound derivatives.
Reductive amination represents another key synthetic strategy. This approach involves the reaction of 2-methoxybenzaldehyde (B41997) with glycine (B1666218) or its esters in the presence of a reducing agent. This method is advantageous due to its operational simplicity and the ready availability of the starting materials. A related compound, N-(2,4-dimethoxybenzyl)glycine, has been successfully synthesized using this approach, highlighting its feasibility for the ortho-substituted analogue.
| Synthetic Methodology | Key Reactants | Potential Advantages |
| Ugi Four-Component Reaction | 2-methoxybenzylamine, an aldehyde/ketone, a carboxylic acid, an isocyanide | High atom economy, molecular diversity, one-pot synthesis |
| Reductive Amination | 2-methoxybenzaldehyde, glycine (or its ester), reducing agent | Operational simplicity, readily available starting materials |
Advanced Mechanistic Studies for Reaction Pathway Elucidation
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic protocols and designing new applications. The steric hindrance and electronic influence of the ortho-methoxybenzyl group are expected to play a significant role in the kinetics and stereoselectivity of reactions.
For instance, in the context of the Ugi reaction, the precise mechanism involves the formation of a Schiff base between the amine and the carbonyl compound, which is then protonated and attacked by the isocyanide to form a nitrilium ion intermediate. The subsequent intramolecular O- to N-acyl transfer is often the rate-determining step. Advanced computational and experimental studies are needed to elucidate how the 2-methoxybenzyl group influences the stability of these intermediates and the energy barriers of the transition states.
Furthermore, in its potential application as a backbone protecting group in peptide synthesis, mechanistic studies would be crucial to understand the kinetics of its cleavage under different acidic conditions. The stability of the resulting carbocation and the influence of the ortho-methoxy group on this stability are key factors that would govern its utility and orthogonality to other protecting groups.
Expanding Applications in Complex Chemical Synthesis
The unique structural attributes of this compound open up avenues for its application in the synthesis of a wide range of complex chemical structures. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, makes it an ideal precursor for the synthesis of various heterocyclic systems.
For example, it can be envisioned as a key starting material for the synthesis of substituted piperazinones, benzodiazepines, and other nitrogen-containing heterocycles that are prevalent in medicinally active compounds. The 2-methoxybenzyl group can serve to modulate the biological activity and pharmacokinetic properties of the resulting molecules.
Moreover, its use as a building block in the synthesis of peptidomimetics and other non-natural oligomers is a promising area. The incorporation of this compound units into a peptide backbone can induce specific secondary structures and enhance resistance to proteolytic degradation.
| Potential Application Area | Rationale | Example Target Structures |
| Heterocyclic Synthesis | Bifunctional nature allows for cyclization reactions. | Piperazinones, Benzodiazepines |
| Peptidomimetics | Induces conformational constraints and enhances stability. | Non-natural peptides with defined secondary structures |
| Medicinal Chemistry | The 2-methoxybenzyl moiety can influence biological activity. | Novel drug candidates with improved pharmacological profiles |
Interdisciplinary Research at the Interface of Chemistry and Biology
The future of this compound research lies in its exploration at the interface of chemistry and biology. The structural similarity of N-substituted glycines to the peptide backbone makes them intriguing candidates for biological investigation.
Derivatives of this compound could be explored for their potential as enzyme inhibitors, receptor ligands, or probes for studying biological processes. The methoxy-substituted aromatic ring is a common feature in many biologically active molecules, and its presence in this scaffold could lead to the discovery of novel therapeutic agents. For instance, various methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have shown promising antiproliferative and antibacterial activities.
Furthermore, the development of this compound-containing peptides and peptidomimetics could lead to new materials with interesting self-assembling properties or for use in drug delivery systems. The interplay between the molecular design enabled by synthetic chemistry and the functional evaluation provided by biological studies will be crucial for unlocking the full potential of this versatile compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-methoxybenzyl)glycine, and how are protecting groups utilized in its preparation?
- Methodological Answer : Synthesis typically involves protecting the glycine amino group (e.g., with benzyloxycarbonyl [Cbz] groups via reaction with benzyloxycarbonyl chloride in basic conditions) followed by alkylation with 2-methoxybenzyl bromide. Deprotection under hydrogenolysis or acidic conditions yields the final product. Alternative routes may employ reductive amination between glycine and 2-methoxybenzaldehyde in the presence of a reducing agent like sodium cyanoborohydride .
- Key Considerations : Base selection (e.g., NaOH vs. Et₃N) impacts reaction efficiency. Solvent polarity (e.g., DMF or THF) influences intermediate stability .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- NMR : ¹H and ¹³C NMR identify methoxybenzyl protons (δ ~3.8 ppm for OCH₃) and glycine backbone signals (δ ~3.5–4.0 ppm for CH₂) .
- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity and resolves stereoisomers .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield and stereochemical outcome of this compound synthesis?
- Methodological Answer :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the glycine amino group, while protic solvents (e.g., MeOH) may reduce side reactions .
- Temperature : Elevated temperatures (50–80°C) accelerate alkylation but risk racemization. Low-temperature protocols (<30°C) preserve stereochemical integrity .
- Catalysts : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) improve deprotection efficiency but require careful handling due to pyrophoric risks .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?
- Methodological Answer :
- Matrix Interference : Co-eluting metabolites in plasma or tissue homogenates require selective extraction (e.g., SPE with C18 cartridges) .
- Degradation : The compound’s sensitivity to light and oxidation necessitates storage at –20°C under inert gas (N₂/Ar) .
- Validation : LC-MS/MS methods must be validated per ICH guidelines (linearity: R² >0.99; LOQ ≤1 ng/mL) .
Q. How does the 2-methoxybenzyl substituent affect the compound’s reactivity and biological interactions compared to other glycine derivatives?
- Methodological Answer :
- Electron-Donating Effects : The methoxy group increases electron density on the aromatic ring, enhancing π-π stacking in protein binding (e.g., enzyme active sites) .
- Steric Effects : The bulky benzyl group may hinder access to certain receptors, as observed in studies of N-phenylglycine analogues with electron-withdrawing substituents .
Q. How can researchers resolve discrepancies in reported synthetic yields or purity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Compare protocols for protecting group strategies (e.g., Cbz vs. Fmoc) and purification methods (e.g., recrystallization vs. column chromatography) .
- Contaminant Analysis : Use tandem MS to identify byproducts (e.g., unreacted 2-methoxybenzyl bromide or oxidized intermediates) .
- Batch Variation : Implement QC metrics (e.g., ≥95% purity by HPLC) and traceable reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
